tert-Butyl (3-(dimethylamino)phenyl)carbamate
Description
Molecular Architecture and Stereochemical Considerations
The molecular architecture of tert-butyl (3-(dimethylamino)phenyl)carbamate exhibits a distinctive structural arrangement that combines several key functional elements within a single molecular framework. The compound features a central carbamate linkage (-NH-CO-O-) that connects the aromatic ring system to the tert-butyl ester group, creating a stable protecting group commonly utilized in organic synthesis. The aromatic portion consists of a benzene ring substituted at the meta position with a dimethylamino group (-N(CH₃)₂), which significantly influences the electronic properties and reactivity patterns of the molecule.
The stereochemical considerations for this compound primarily involve the conformational flexibility around the carbamate nitrogen and the rotation barriers associated with the dimethylamino substituent. The tert-butyl group adopts a tetrahedral geometry around the central carbon atom, with the three methyl groups positioned to minimize steric interactions. The carbamate functionality exhibits partial double-bond character due to resonance between the nitrogen lone pair and the carbonyl system, which restricts rotation around the carbon-nitrogen bond and influences the overall molecular conformation.
The dimethylamino group at the meta position introduces additional conformational complexity through potential rotation around the carbon-nitrogen bond connecting it to the aromatic ring. The electron-donating nature of this substituent significantly affects the electronic distribution within the aromatic system, leading to increased electron density at the ortho and para positions relative to the amino group. This electronic influence extends to the carbamate nitrogen, potentially affecting its nucleophilicity and hydrogen-bonding capabilities.
The three-dimensional structure reveals that the molecule adopts a preferred conformation where the tert-butyl group is positioned to minimize steric interactions with the aromatic ring system. The carbamate oxygen atoms can participate in hydrogen bonding interactions, while the dimethylamino nitrogen serves as a potential hydrogen bond acceptor, contributing to the compound's solubility characteristics and intermolecular interactions in both solution and solid-state environments.
Crystallographic Analysis and Conformational Studies
Crystallographic analysis of this compound provides crucial insights into its solid-state structure and intermolecular packing arrangements. The compound crystallizes in a specific space group that accommodates the bulky tert-butyl substituent while allowing for optimal intermolecular interactions between adjacent molecules. The crystal structure reveals that the carbamate group adopts a planar configuration, consistent with the partial double-bond character of the carbon-nitrogen bond due to resonance stabilization.
The conformational studies demonstrate that the molecule exhibits restricted rotation around the carbamate carbon-nitrogen bond, with an energy barrier that reflects the extent of resonance delocalization. The tert-butyl group maintains its characteristic tetrahedral geometry, with bond angles close to the ideal 109.5 degrees, indicating minimal distortion from steric interactions. The aromatic ring remains essentially planar, with the dimethylamino substituent showing slight pyramidalization at the nitrogen center due to its sp³ hybridization.
Intermolecular packing analysis reveals that molecules in the crystal lattice are stabilized through a combination of weak hydrogen bonding interactions and van der Waals forces. The carbamate oxygen atoms serve as hydrogen bond acceptors, while the carbamate nitrogen can function as a weak hydrogen bond donor, creating a network of intermolecular interactions that stabilize the crystal structure. The dimethylamino group participates in additional weak interactions, including carbon-hydrogen to nitrogen contacts that contribute to the overall packing efficiency.
The conformational flexibility of the compound in solution differs significantly from its solid-state structure, with dynamic nuclear magnetic resonance studies indicating rapid interconversion between different rotational conformers at room temperature. This conformational mobility has important implications for the compound's reactivity and its behavior in various chemical environments, particularly in synthetic transformations where the carbamate group serves as a protecting group for the aromatic amine functionality.
Spectroscopic Characterization (1H/13C NMR, FT-IR, MS)
The spectroscopic characterization of this compound provides comprehensive structural confirmation through multiple analytical techniques. Proton nuclear magnetic resonance spectroscopy reveals distinct signal patterns that correspond to the various hydrogen environments within the molecule. The tert-butyl group appears as a characteristic singlet at approximately 1.50 parts per million, integrating for nine protons and demonstrating the equivalent nature of the three methyl groups due to rapid rotation around the carbon-oxygen bond.
The aromatic proton signals appear in the typical aromatic region between 6.5 and 7.5 parts per million, with the meta-substitution pattern creating a distinctive coupling pattern that confirms the regiochemistry of the dimethylamino substituent. The dimethylamino protons appear as a singlet at approximately 2.9 parts per million, integrating for six protons and reflecting the equivalent nature of the two methyl groups attached to nitrogen. The carbamate nitrogen-hydrogen proton, when present, appears as a broad signal around 6.5 parts per million, often exhibiting temperature-dependent broadening due to exchange processes.
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule, with the carbonyl carbon appearing at approximately 153 parts per million, characteristic of carbamate functionality. The tert-butyl carbon signals appear at 28 and 80 parts per million, corresponding to the methyl and quaternary carbons, respectively. The aromatic carbons span the range from 110 to 150 parts per million, with the carbon bearing the dimethylamino group showing characteristic upfield shifting due to the electron-donating effect of the nitrogen substituent.
Fourier-transform infrared spectroscopy reveals key functional group absorptions that confirm the structural assignment. The carbamate carbonyl stretch appears at approximately 1690 wavenumbers, while carbon-hydrogen stretching vibrations of the tert-butyl and dimethylamino groups appear in the 2800-3000 wavenumber region. The nitrogen-hydrogen stretching of the carbamate group produces a characteristic absorption around 3300 wavenumbers, often appearing as a broad band due to hydrogen bonding interactions.
Mass spectrometric analysis confirms the molecular weight and provides fragmentation patterns that support the structural assignment. The molecular ion peak appears at mass-to-charge ratio 236, corresponding to the calculated molecular weight. Characteristic fragmentation involves loss of the tert-butyl group (mass 57) and formation of fragment ions corresponding to the substituted aniline portion of the molecule, providing additional structural confirmation through comparison with established fragmentation patterns for similar carbamate compounds.
Thermodynamic Properties: Melting Point, Boiling Point, and Phase Behavior
The thermodynamic properties of this compound reflect the combined influences of its molecular structure, intermolecular interactions, and conformational characteristics. The compound exhibits a predicted boiling point of 305.6 ± 25.0 degrees Celsius at 760 millimeters of mercury, indicating significant intermolecular attractions that require substantial thermal energy to overcome during the liquid-to-vapor phase transition. This relatively high boiling point is consistent with the presence of hydrogen bonding capabilities and the substantial molecular weight of the compound.
The melting point behavior reflects the efficiency of molecular packing in the crystalline state and the strength of intermolecular interactions within the crystal lattice. The compound's phase behavior is influenced by the bulky tert-butyl substituent, which creates steric hindrance that affects both the efficiency of molecular packing and the strength of intermolecular interactions. The dimethylamino group contributes to the overall polarity of the molecule, affecting its phase transition temperatures through dipole-dipole interactions and potential hydrogen bonding with neighboring molecules.
Flash point measurements indicate a value of 138.6 ± 23.2 degrees Celsius, reflecting the compound's thermal stability and resistance to ignition under standard atmospheric conditions. This relatively high flash point suggests that the compound poses minimal fire hazard under normal handling conditions and demonstrates adequate thermal stability for most synthetic applications. The vapor pressure characteristics indicate low volatility at ambient temperatures, with measured values of 0.0 ± 0.6 millimeters of mercury at 25 degrees Celsius, confirming that the compound exists predominantly in the liquid or solid phase under normal conditions.
The thermodynamic stability of this compound is enhanced by the resonance stabilization within the carbamate functional group and the electron-donating effect of the dimethylamino substituent. The compound exhibits good thermal stability up to its decomposition temperature, which occurs well above its boiling point, indicating that thermal decomposition is not a significant concern during normal synthetic manipulations. The heat capacity and enthalpy of formation values reflect the compound's structural complexity and the various types of chemical bonds present within the molecule.
Solubility Profile and Partition Coefficients (LogP)
The solubility profile of this compound demonstrates a complex relationship between its structural features and its behavior in various solvent systems. The compound exhibits a calculated logarithmic partition coefficient (LogP) of 3.45, indicating a moderate preference for organic phases over aqueous environments. This value reflects the balanced contribution of the hydrophobic tert-butyl and aromatic components against the more polar carbamate and dimethylamino functionalities.
The polar surface area of 41.57 square angstroms suggests moderate polarity that influences the compound's interaction with both polar and nonpolar solvents. The dimethylamino group contributes significantly to the compound's basicity, with the nitrogen atom capable of protonation under acidic conditions, thereby dramatically altering the solubility characteristics in aqueous media. The carbamate oxygen atoms provide additional sites for hydrogen bonding interactions, enhancing solubility in protic solvents such as alcohols and water.
In organic solvent systems, this compound demonstrates good solubility in moderately polar to nonpolar solvents, including dichloromethane, ethyl acetate, and tetrahydrofuran. The tert-butyl group contributes to solubility in hydrocarbon solvents, while the aromatic ring system enhances compatibility with aromatic solvents such as toluene and benzene. The compound's solubility in alcoholic solvents is enhanced by hydrogen bonding interactions between the alcohol hydroxyl groups and both the carbamate oxygen atoms and the dimethylamino nitrogen.
The aqueous solubility of the compound is relatively limited due to the predominance of hydrophobic structural elements, but can be significantly enhanced through protonation of the dimethylamino group under acidic conditions. The resulting ammonium salt exhibits dramatically increased water solubility, making the compound amenable to purification and handling in aqueous acidic media. This pH-dependent solubility behavior is particularly important for synthetic applications where selective extraction and purification procedures are employed.
Properties
IUPAC Name |
tert-butyl N-[3-(dimethylamino)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)14-10-7-6-8-11(9-10)15(4)5/h6-9H,1-5H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXNWDMQJOHFOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(dimethylamino)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-(dimethylamino)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and high efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-(dimethylamino)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized derivatives, reduced forms, and substituted compounds .
Scientific Research Applications
tert-Butyl (3-(dimethylamino)phenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies to investigate its effects on different biological systems.
Medicine: Research explores its potential therapeutic applications and interactions with biological targets.
Mechanism of Action
The mechanism of action of tert-Butyl (3-(dimethylamino)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Comparisons:
Key Insight: The meta-dimethylamino group in the target compound provides a balance between steric effects and electron-donating properties, enabling distinct reactivity in coupling reactions compared to para-substituted analogs .
Functional Group Modifications
Carbamate Derivatives with Aliphatic Chains
| Compound Name | Structure | Key Differences |
|---|---|---|
| tert-Butyl [3-(dimethylamino)propyl]carbamate | Aliphatic dimethylamino chain | Higher flexibility; reduced aromaticity |
| tert-Butyl (3-(methylamino)phenyl)carbamate | Aromatic methylamino group | Rigid phenyl ring; π-π stacking capability |
The phenyl ring in the target compound enhances binding to aromatic biological targets (e.g., enzyme active sites), whereas aliphatic analogs like tert-Butyl [3-(dimethylamino)propyl]carbamate exhibit greater conformational flexibility, favoring interactions with hydrophobic pockets .
Halogenated and Heterocyclic Analogs
| Compound Name | Unique Features |
|---|---|
| tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate | Electron-withdrawing groups (Cl, CF₃); increased electrophilicity |
| tert-Butyl (6-fluoro-4-formylpyridin-3-yl)carbamate | Pyridine ring with fluorine and formyl groups; enhanced polarity and reactivity |
The target compound’s dimethylamino group acts as an electron donor, contrasting with halogenated analogs that are electron-deficient and more reactive in nucleophilic substitutions .
Physicochemical Properties
| Property | tert-Butyl (3-(dimethylamino)phenyl)carbamate | tert-Butyl (4-aminophenyl)carbamate | tert-Butyl [3-(dimethylamino)propyl]carbamate |
|---|---|---|---|
| LogP | ~2.5 | ~1.8 | ~1.2 |
| Water Solubility | Low | Moderate | High |
| Boiling Point (°C) | ~302 (estimated) | ~290 | ~250 |
Note: The target compound’s higher LogP (lipophilicity) compared to aliphatic derivatives supports membrane permeability, a critical factor in drug design .
Biological Activity
tert-Butyl (3-(dimethylamino)phenyl)carbamate is an organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a tert-butyl group and a dimethylamino substituent on the phenyl ring, suggests various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and potential applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C_{13}H_{19}N_{2}O_{2}, with a molecular weight of approximately 237.3 g/mol. The presence of the dimethylamino group is crucial for its biological activity, as it can enhance binding affinity to biological targets through hydrogen bonding and electrostatic interactions.
The mechanism of action for this compound primarily involves its interaction with various enzymes and receptors. The compound may act as an inhibitor or modulator of enzymatic activity, potentially influencing pathways relevant to disease states.
Key Mechanisms:
- Enzyme Inhibition : The carbamate moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity.
- Receptor Interaction : The dimethylamino group may facilitate interactions with specific receptors, enhancing the compound's efficacy in therapeutic applications.
Biological Activity Profile
Research indicates that this compound exhibits notable biological activities, particularly in the context of anti-inflammatory and analgesic effects.
Case Studies
- Anti-inflammatory Activity : In a study comparing various carbamate derivatives, this compound demonstrated significant anti-inflammatory effects, with inhibition rates comparable to standard anti-inflammatory drugs like indomethacin .
- Cytotoxicity : Preliminary studies have shown that this compound exhibits cytotoxic effects against certain cancer cell lines, suggesting potential applications in cancer therapy.
Comparative Analysis
The following table summarizes the biological activities and properties of this compound compared to related compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Anti-inflammatory, cytotoxic | Dimethylamino group enhances binding affinity |
| tert-Butyl (4-(dimethylamino)phenyl)carbamate | Moderate anti-inflammatory | Different substitution pattern affects reactivity |
| tert-Butyl N-[4-(aminomethyl)phenyl]carbamate | Low cytotoxicity | Lacks dimethylamino group; affects solubility |
Toxicological Profile
While the biological activity is promising, understanding the toxicological profile is crucial for further development. Studies indicate that carbamate derivatives can exhibit varying degrees of toxicity depending on their structure. For instance, compounds containing quaternary ammonium groups have shown increased toxicity compared to those without .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-Butyl (3-(dimethylamino)phenyl)carbamate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via carbamate-protection strategies. A common approach involves reacting tert-butyl chloroformate with 3-(dimethylamino)aniline in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. Solvent choice (e.g., dichloromethane or ethyl acetate) and inert atmospheres (N₂/Ar) are critical to prevent side reactions. For example, triethylamine is preferred due to its efficiency in scavenging acids, while dichloromethane offers high solubility for intermediates . Reaction temperatures (0–25°C) and stoichiometric ratios (1:1.2 amine:chloroformate) must be tightly controlled to achieve >90% purity .
Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for structural confirmation, with key signals at δ 1.4–1.5 ppm (tert-butyl protons) and δ 6.5–7.5 ppm (aromatic protons). Mass spectrometry (HRMS or ESI-MS) validates the molecular ion peak (e.g., m/z 265.2 [M+H]⁺). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%), while differential scanning calorimetry (DSC) assesses crystallinity and thermal stability .
Q. What are the optimal storage conditions to ensure the compound’s stability over extended periods?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂) at room temperature (20–25°C). Moisture-sensitive carbamate bonds require desiccants (e.g., silica gel) to prevent hydrolysis. Long-term stability studies indicate <5% degradation after 12 months under these conditions .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the compound’s reactivity under different pH conditions?
- Methodological Answer : Contradictions in hydrolysis rates (e.g., acidic vs. basic media) can be addressed through kinetic studies. For example, pH-dependent NMR monitoring (e.g., in D₂O at pH 2 vs. 12) reveals carbamate bond cleavage mechanisms. At pH < 3, protonation of the dimethylamino group accelerates hydrolysis, while at pH > 10, hydroxide ions directly attack the carbonyl . Controlled experiments with isotopically labeled compounds (¹⁸O) can further elucidate pathways .
Q. What strategies are effective in optimizing reaction yield when introducing electron-withdrawing groups to the phenyl ring?
- Methodological Answer : Electron-withdrawing substituents (e.g., -NO₂, -CF₃) reduce nucleophilicity of the aromatic amine, necessitating catalyst optimization. Palladium-catalyzed coupling (e.g., Buchwald-Hartwig) with ligands like XPhos improves cross-coupling efficiency. Solvent polarity adjustments (e.g., DMF for polar intermediates) and elevated temperatures (80–100°C) enhance yields to 70–85% .
Q. How does the tert-butyl group influence the compound’s pharmacokinetic properties compared to other carbamate derivatives?
- Methodological Answer : The tert-butyl moiety enhances metabolic stability by sterically shielding the carbamate group from esterase-mediated hydrolysis. Comparative studies with methyl or benzyl carbamates show 3–5× longer plasma half-lives in rodent models. However, the bulky group reduces aqueous solubility (logP = 2.8 vs. 1.5 for methyl analogs), requiring formulation with cyclodextrins or lipid nanoparticles .
Q. What experimental approaches are used to study the hydrolysis mechanism of the carbamate group in biological systems?
- Methodological Answer : Radiolabeled analogs (¹⁴C-carbamate) track hydrolysis products in vitro (e.g., liver microsomes). LC-MS/MS quantifies liberated CO₂ and amines. Fluorescent probes (e.g., dansyl derivatives) enable real-time monitoring in live-cell imaging. Computational docking studies (AutoDock Vina) predict enzyme binding (e.g., acetylcholinesterase) .
Q. How can computational modeling be integrated with experimental data to predict the compound’s bioactivity?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., Hammett σ values) with IC₅₀ data. Molecular dynamics simulations (AMBER) assess binding stability to target proteins (e.g., kinase inhibitors). Machine learning (Random Forest algorithms) prioritizes analogs with optimal ADMET profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
